molecular formula C18H16FNO5 B5795316 dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate

dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate

Cat. No. B5795316
M. Wt: 345.3 g/mol
InChI Key: YELVLVTUSZCBIM-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate is a chemical compound with the molecular formula C18H16FNO5 . It has an average mass of 345.322 Da and a monoisotopic mass of 345.101257 Da . This compound is a derivative of isophthalic acid and is commonly used as an intermediate in the synthesis of various organic compounds .


Molecular Structure Analysis

The molecular structure of dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate consists of 18 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 5 oxygen atoms . The exact spatial arrangement of these atoms would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Scientific Research Applications

Medicinal Chemistry: Anticancer Research

This compound, with its specific structural features, could be a precursor in synthesizing novel anticancer agents. The presence of the fluorophenyl group is notable since fluorine atoms are often included in pharmaceuticals to improve metabolic stability and binding affinity . Researchers might explore its efficacy in disrupting cancer cell metabolism or inhibiting growth factor receptors.

Materials Science: Polymer Synthesis

In materials science, this compound could be used to synthesize polymers with unique properties. The dimethyl ester groups might facilitate polymerization reactions, leading to materials with potential high thermal stability and specific mechanical properties, useful in creating specialized plastics or coatings .

Industrial Chemistry: Dye and Pigment Production

The aromatic structure of dimethyl 5-{[(4-fluorophenyl)acetyl]amino}isophthalate makes it a candidate for the synthesis of dyes and pigments. Its molecular framework could be modified to produce colorants with specific absorption properties for textiles and inks .

Environmental Science: Pollutant Detection

Due to its potential reactivity with various environmental pollutants, this compound could be employed in the development of sensitive detection systems for monitoring environmental contaminants. It could be part of a sensor array that reacts with specific pollutants, altering its optical properties to signal the presence of these substances .

Agriculture: Pesticide Development

The compound’s structure suggests it could be chemically altered to create pesticides. The fluorophenyl moiety, in particular, is a common feature in many pesticides, and its incorporation into new compounds could lead to the development of more effective pest control agents .

Analytical Chemistry: Chromatography Standards

In analytical chemistry, this compound could serve as a standard or reference material in chromatographic analyses due to its unique chemical signature. It could help in calibrating instruments or as a comparison compound in the analysis of complex mixtures .

Biochemistry: Enzyme Inhibition Studies

The compound could be used in biochemistry for studying enzyme inhibition. Its structure could interact with active sites of specific enzymes, potentially inhibiting their function. This could be valuable in understanding disease mechanisms or developing new drugs .

Synthetic Chemistry: Building Block for Heterocycles

Finally, in synthetic chemistry, this compound could act as a building block for creating heterocyclic compounds. Its dicarboxylate and amino groups offer multiple points of reactivity, allowing for the construction of complex molecules with applications in various chemical industries .

properties

IUPAC Name

dimethyl 5-[[2-(4-fluorophenyl)acetyl]amino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO5/c1-24-17(22)12-8-13(18(23)25-2)10-15(9-12)20-16(21)7-11-3-5-14(19)6-4-11/h3-6,8-10H,7H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELVLVTUSZCBIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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